cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is defined by its complex three-dimensional arrangement of functional groups around a central cyclohexane ring system. The compound features a cyclohexane ring substituted at the 1-position with a carboxylic acid group and at the 4-position with a 2-(3-bromophenyl)-2-oxoethyl chain. The cis configuration indicates that both substituents are positioned on the same face of the cyclohexane ring, which creates significant steric interactions and influences the overall molecular conformation. The presence of the bromine atom at the meta position of the phenyl ring introduces additional electronic effects through its electron-withdrawing properties, affecting both the electron density distribution throughout the molecule and the compound's reactivity profile. The ketone functionality within the connecting ethyl chain provides an additional site for potential hydrogen bonding interactions and serves as an electrophilic center for various chemical transformations.
The stereochemical configuration of this compound can be analyzed through its specific spatial arrangements and conformational preferences. The cyclohexane ring adopts a chair conformation to minimize steric strain, with the substituents preferentially occupying either axial or equatorial positions depending on their relative sizes and electronic properties. In the cis configuration, the carboxylic acid group and the bromophenyl-containing side chain are constrained to occupy positions on the same face of the cyclohexane ring, which can lead to unfavorable steric interactions if both substituents adopt equatorial positions simultaneously. This constraint often results in one substituent adopting an axial position while the other remains equatorial, creating a characteristic conformational preference that distinguishes this compound from its trans isomer. The three-dimensional structure is further stabilized by intramolecular interactions between the various functional groups, including potential hydrogen bonding between the carboxylic acid group and other electron-rich centers within the molecule.
The physicochemical properties of this compound reflect its unique molecular architecture and stereochemical configuration. Experimental measurements have determined a density of 1.4 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing influenced by the presence of the heavy bromine atom and the rigid cyclohexane framework. The compound exhibits a boiling point of 471.9 ± 20.0 degrees Celsius at 760 millimeters of mercury, reflecting the significant intermolecular forces arising from hydrogen bonding capabilities of the carboxylic acid group and π-π stacking interactions of the aromatic ring system. Additional measured properties include a flash point of 239.2 ± 21.8 degrees Celsius and a logarithmic partition coefficient of 3.56, indicating moderate lipophilicity that influences its solubility characteristics in various solvents.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₅H₁₇BrO₃ | - |
| Molecular Weight | 325.198 | g/mol |
| Exact Mass | 324.036102 | g/mol |
| Density | 1.4 ± 0.1 | g/cm³ |
| Boiling Point | 471.9 ± 20.0 | °C at 760 mmHg |
| Flash Point | 239.2 ± 21.8 | °C |
| Logarithmic Partition Coefficient | 3.56 | - |
| Vapor Pressure | 0.0 ± 1.2 | mmHg at 25°C |
| Index of Refraction | 1.567 | - |
Properties
IUPAC Name |
4-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-13-3-1-2-12(9-13)14(17)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTXSNAGEWJUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179900 | |
| Record name | cis-4-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-56-6 | |
| Record name | cis-4-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₅H₁₇BrO₃
- Molecular Weight : 325.20 g/mol
- CAS Number : 735275-56-6
The biological activity of this compound primarily involves its interaction with various cellular pathways. Notably, it has been studied for its effects on cancer cell lines, where it exhibits significant cytotoxic properties.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that are crucial in cancer cell proliferation.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cells from progressing to DNA replication.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, which is a critical process for eliminating malignant cells.
Cytotoxicity Assays
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and T-24 (bladder cancer).
| Cell Line | IC₅₀ (µM) | Effect on Cell Cycle | Apoptosis Induction (%) |
|---|---|---|---|
| MCF-7 | 168.78 | G1 phase arrest | 2.16 |
| T-24 | 257.87 | G1 phase arrest | Not specified |
Case Studies
A notable study assessed the effects of this compound on MCF-7 cells. The results indicated that treatment with this compound led to:
- Increased G1 Phase Cells : From 51.45% in control to 60.68% in treated cells.
- Decreased S and G2 Phase Cells : S phase decreased from 22.27% to 17.47%, and G2 phase from 21.34% to 18.29%.
These findings suggest a strong potential for this compound as an anticancer agent through its ability to halt cell cycle progression and promote apoptosis.
Structure Activity Relationship (SAR)
The presence of the bromophenyl group and the carboxylic acid moiety are critical for the biological activity of this compound. Modifications to these groups have shown varying effects on potency, indicating their importance in binding interactions with target proteins.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anti-inflammatory agent. Its structural analogs have shown promising results in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process. Studies have indicated that modifications to the cyclohexane structure can enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Drug Development
Research has focused on the synthesis of derivatives of cis-4-[2-(3-bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid to improve pharmacokinetic properties and bioavailability. For instance, the introduction of various substituents on the phenyl ring has been shown to modulate the compound's interaction with biological targets, enhancing its therapeutic efficacy .
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, making it a candidate for further investigation in cancer therapy .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares cis-3-Br with positional isomers, substituent analogs, and stereoisomers to highlight structural and functional distinctions.
Positional Isomers: Bromine Substituent Variation
Compounds differing in bromine position on the phenyl ring exhibit distinct electronic and steric effects.
Key Findings :
- The 4-bromo isomer (para position) may exhibit reduced solubility due to steric bulk, whereas the 3-bromo isomer (meta) could favor interactions with aromatic residues in biological targets .
Substituent Analogues: Functional Group Variations
Replacing bromine with other groups alters electronic properties and bioavailability.
Key Findings :
- Methoxy-substituted analogs (e.g., 3-methoxy) may exhibit improved solubility but reduced metabolic stability compared to brominated derivatives .
- Trifluoromethyl groups enhance resistance to oxidative metabolism, making them favorable in drug design .
Stereoisomerism: cis vs. trans Configurations
Stereochemistry critically impacts molecular conformation and biological activity.
Research Implications and Limitations
- Structural Activity Relationships (SAR) : Meta-substituted bromine in cis-3-Br balances electronic effects and steric demands, making it a candidate for further pharmacological studies.
- Data Gaps: Limited experimental data on solubility, melting points, and binding affinities for many analogs necessitate further characterization.
Q & A
Q. What are the recommended synthetic routes for preparing cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and how can isomer purity be ensured?
- Methodological Answer : The synthesis of the cis-isomer can be optimized using selective crystallization and Lewis/Brønsted acid-mediated isomerization. For intermediates, solvent selection (e.g., ethanol or acetone) is critical for selective crystallization of cis/trans isomers . To ensure purity, employ chiral HPLC or NMR (e.g., NOESY for spatial proximity analysis) to confirm stereochemistry. Reaction conditions (temperature, acid catalysts like AlCl₃) should be rigorously controlled to minimize trans-isomer contamination .
Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?
- Methodological Answer : Follow first-aid protocols for inhalation, skin contact, or eye exposure as outlined in safety data sheets for structurally similar cyclohexane-carboxylic acid derivatives. Use fume hoods for reactions involving volatile intermediates, and wear nitrile gloves to prevent dermal absorption. Emergency procedures include rinsing eyes with water (≥15 minutes) and immediate medical consultation for persistent symptoms .
Q. What spectroscopic techniques are most effective for characterizing the cis-configuration of this compound?
- Methodological Answer : X-ray crystallography (using SHELXL for refinement) provides definitive stereochemical assignment . For solution-phase analysis, 2D NMR techniques (e.g., COSY and HSQC) resolve coupling patterns between the cyclohexane and 3-bromophenyl groups. IR spectroscopy confirms the carboxylic acid C=O stretch (~1700 cm⁻¹) and ketone moiety (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in fluorescence data for cis-isomers with constrained rotamers?
- Methodological Answer : Molecular mechanics simulations (e.g., AMBER or CHARMM) predict rotamer populations (χ₁ and χ₂ angles) to correlate with fluorescence decay kinetics. For example, biexponential decay in constrained cis-isomers may arise from χ₂ rotamers (−100° vs. 80°), where intramolecular proton/electron transfer rates differ. Validate models with temperature-dependent fluorescence quenching experiments and H-D exchange studies .
Q. What experimental designs are optimal for studying the biological activity of this compound, such as enzyme inhibition?
- Methodological Answer : Use in vitro assays (e.g., fluorescence polarization for binding affinity) with purified enzymes (e.g., cyclooxygenase or kinases). Structure-activity relationship (SAR) studies should modify the 3-bromophenyl or cyclohexane-carboxylic acid moieties and test inhibitory potency. For cellular assays, ensure proper solubility by derivatizing the carboxylic acid as a methyl ester prodrug .
Q. How can crystallography data from SHELX be reconciled with conflicting NMR results in structural studies?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., ring puckering) vs. static crystal structures. Perform variable-temperature NMR to assess conformational flexibility. Compare SHELXL-refined X-ray data (e.g., anisotropic displacement parameters) with NMR-derived NOE restraints using software like CYANA .
Q. What strategies mitigate residual solvent effects in crystallographic refinement for this compound?
- Methodological Answer : Use the SQUEEZE algorithm in PLATON to model disordered solvent molecules in electron density maps. For SHELXL refinements, apply restraints to isotropic displacement parameters (ISOR) and refine hydrogen atoms riding on parent atoms. Validate with R₁/Rfree convergence tests .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Pharmacokinetic factors (e.g., metabolic stability of the carboxylic acid group) may explain discrepancies. Conduct LC-MS/MS studies to identify metabolites (e.g., glucuronidation or β-oxidation products). Compare plasma protein binding (equilibrium dialysis) and cellular uptake (radiolabeled tracer assays) to refine dosing regimens .
Methodological Tables
Table 1: Key Synthetic Parameters for Isomer Purity Control
| Parameter | Optimal Condition | Impact on Isomer Ratio | Reference |
|---|---|---|---|
| Solvent Polarity | Ethanol (ε = 24.3) | Favors cis crystallization | |
| Lewis Acid Catalyst | AlCl₃ (0.5 mol%) | Converts trans to cis | |
| Reaction Temperature | 0–5°C | Minimizes isomerization |
Table 2: Fluorescence Decay Kinetics of cis-Isomer Rotamers
| Rotamer (χ₂ Angle) | Lifetime (ns) | Quenching Mechanism | Reference |
|---|---|---|---|
| −100° | 3.1 | Electron transfer | |
| 80° | 0.3 | Intramolecular proton transfer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
